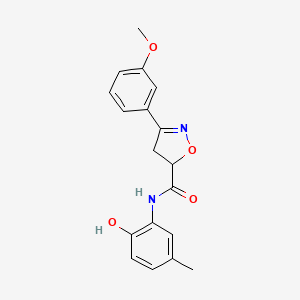![molecular formula C21H23N5O4 B4583831 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4583831.png)
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis of related compounds involves specific reactions such as radiolabeling with carbon-11 for PET studies, demonstrating the complexity and specificity required in creating these compounds for scientific research (Vasdev et al., 2005).
Molecular Structure Analysis
- Crystal structure analysis of similar urea derivatives reveals that non-H atoms in the molecule are essentially coplanar, showcasing the importance of molecular geometry in understanding compound interactions (Lough et al., 2010).
Chemical Reactions and Properties
- The chemical and isotope purity of synthesized compounds is critical for their application in research, especially for compounds intended for use in drug absorption and distribution studies (Liang et al., 2020).
Physical Properties Analysis
- The crystal and molecular structure determination of related compounds through X-ray analysis plays a crucial role in understanding the physical characteristics and potential chemical behavior of these compounds (Kumarasinghe et al., 2009).
Chemical Properties Analysis
- Investigations into the Schiff base compounds, including spectroscopic methods and theoretical calculations, offer insights into the chemical properties and stability of similar urea derivatives, highlighting their potential for further application in scientific research (Tanak et al., 2011).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The synthesis and characterization of nitrogen-containing heterocycles, including derivatives similar to N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea, have been studied extensively. Such compounds exhibit potential for various applications due to their unique structural features. For instance, the preparation of N-(4-methoxy-3-nitrobenzyl) derivatives demonstrates the versatility of nitrogen heterocycles in chemical synthesis. These derivatives are obtained through reactions involving nitrogen heterocycles and 4-methoxy-3-nitrobenzyl chloride, showcasing the chemical adaptability and potential utility of these compounds in further pharmaceutical and material science research Harutyunyan, 2016.
Hydrogel Formation
Research on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea has revealed its ability to form hydrogels in acidic conditions, demonstrating the significant role of anions in determining the gel's physical properties. These findings illustrate the compound's potential in creating tunable hydrogels, which could have implications in drug delivery systems and tissue engineering Lloyd & Steed, 2011.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
Compounds structurally related to N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea, such as N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, have been identified as inhibitors of glycogen synthase kinase 3β (GSK-3β), an enzyme associated with neurodegenerative diseases. This highlights their potential application in designing therapeutic agents for Alzheimer's disease and other neurodegenerative disorders Lough et al., 2010.
Radiolabeling for PET Studies
The synthesis and ex vivo evaluation of carbon-11 labeled derivatives, specifically targeting GSK-3β for positron emission tomography (PET) studies, demonstrate the application of these compounds in biomedical imaging. This research underlines the utility of such compounds in non-invasive imaging techniques to study brain pathologies and the pharmacokinetics of therapeutic agents Vasdev et al., 2005.
Propriétés
IUPAC Name |
1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13-7-5-6-8-16(13)12-25-15(3)20(14(2)24-25)23-21(27)22-18-10-9-17(26(28)29)11-19(18)30-4/h5-11H,12H2,1-4H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIVINYVGBSPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(2-methoxy-4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4583773.png)
![N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4583777.png)
![2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4583781.png)


![2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4583800.png)
![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4583822.png)
![methyl 4-({[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate](/img/structure/B4583825.png)

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4583834.png)
![2,2,2-trifluoro-1-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4583846.png)
![5-{[(3,5-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4583854.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4583860.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4583862.png)